molecular formula C9H16O3 B14078366 Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate CAS No. 102674-24-8

Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate

Cat. No.: B14078366
CAS No.: 102674-24-8
M. Wt: 172.22 g/mol
InChI Key: UAXSFBFMGJGLFW-UHFFFAOYSA-N
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Description

Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate is an organic compound with a unique structure that includes an ester functional group

Preparation Methods

The synthesis of Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(methoxymethyl)-3-methylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. These methods often employ catalysts and solvents that are compatible with large-scale production.

Chemical Reactions Analysis

Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Industry: Used in the production of fragrances and flavorings due to its ester functional group, which imparts pleasant aromas.

Mechanism of Action

The mechanism by which Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate exerts its effects involves interactions with various molecular targets. In enzymatic reactions, the ester group is typically hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial in biological systems where esters serve as substrates for metabolic processes.

Comparison with Similar Compounds

Ethyl 2-(methoxymethyl)-3-methylbut-2-enoate can be compared with other similar compounds such as:

    Ethyl acetate: A simple ester used widely in industry and laboratories.

    Mthis compound: A similar compound where the ethyl group is replaced by a methyl group, affecting its reactivity and applications.

    Butyl 2-(methoxymethyl)-3-methylbut-2-enoate: Another ester with a butyl group, which may have different physical properties and uses.

Properties

CAS No.

102674-24-8

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-(methoxymethyl)-3-methylbut-2-enoate

InChI

InChI=1S/C9H16O3/c1-5-12-9(10)8(6-11-4)7(2)3/h5-6H2,1-4H3

InChI Key

UAXSFBFMGJGLFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C)COC

Origin of Product

United States

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